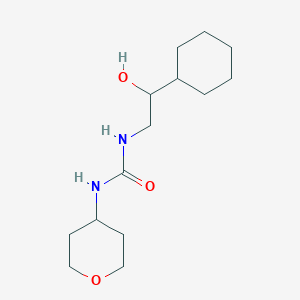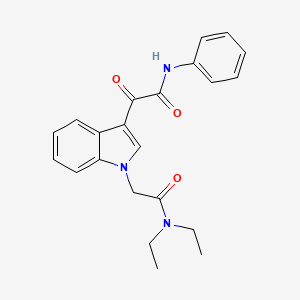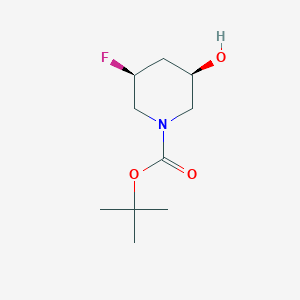![molecular formula C19H22N6OS B2608308 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034300-83-7](/img/structure/B2608308.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H22N6OS and its molecular weight is 382.49. The purity is usually 95%.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Tumor Activity
The compound has shown promising anti-tumor activity in preclinical studies. Specifically, it was evaluated against three cancer cell lines: A549, MCF-7, and HeLa. Among these, compound 22i demonstrated excellent anti-tumor effects with the following IC50 values:
c-Met Kinase Inhibition
In addition to its anti-tumor properties, compound 22i also exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM). This suggests its potential as a c-Met kinase inhibitor, which could be relevant for cancer therapy .
LSD1 Inhibition (Potential)
Docking studies have indicated that the compound’s interaction with Met332 (via the nitrogen atom in the pyridine ring) may contribute to its improved activity. The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which includes the triazolo moiety in our compound, could serve as a template for designing new LSD1 inhibitors .
Synthesis Methods
The compound can be synthesized using a one-pot method from readily available starting materials. For instance, a mild and efficient one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines has been developed, providing facile access to this class of compounds .
Regioselective Access to Fused N-Heterocycles
Another interesting application involves the regioselective access to 1,2,4-triazole-fused N-heterocycles. For example, pyrrolo[1,2-a][1,2,4]triazolo[3,4-c]pyrazine can be synthesized through double dehydrative cyclizations, demonstrating the versatility of this scaffold .
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Similar compounds have shown to inhibit c-met kinase , suggesting that this compound might also interact with its target to inhibit its function, leading to changes in cellular processes.
Biochemical Pathways
Given that similar compounds inhibit c-met kinase , it can be inferred that this compound might affect pathways related to cellular growth, survival, and migration.
Result of Action
Inhibition of c-met kinase by similar compounds has been associated with anti-tumor activity , suggesting that this compound might have similar effects.
Eigenschaften
IUPAC Name |
1-thiophen-2-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c26-18(19(8-1-2-9-19)15-4-3-11-27-15)21-14-7-10-24(12-14)17-6-5-16-22-20-13-25(16)23-17/h3-6,11,13-14H,1-2,7-10,12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXORZRYEKAVZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3CCN(C3)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2608225.png)
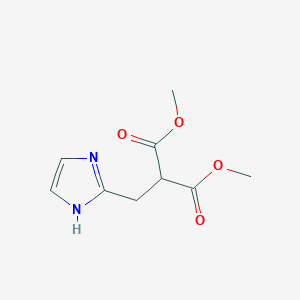
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B2608228.png)
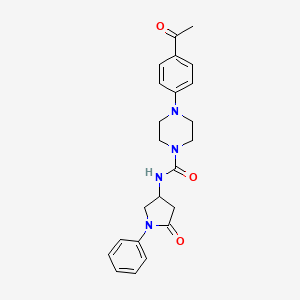

![3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane](/img/structure/B2608234.png)
![N-((1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-phenylacetamide](/img/structure/B2608236.png)
![2-((1-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2608237.png)


